molecular formula C8H17Cl2N3O B8219456 2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride

2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride

Cat. No.: B8219456
M. Wt: 242.14 g/mol
InChI Key: ATDSNFDDOMNNOH-UHFFFAOYSA-N
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Description

2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s rigid spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new therapeutic agents.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Research: It can serve as a tool for studying biological processes and interactions due to its distinct chemical properties.

    Industrial Applications: The compound may be used in various industrial processes, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to target molecules, which can modulate their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic structure but differs in the position and number of nitrogen atoms.

    2,6,9-Triazaspiro[4.6]undecan-10-one: Another related compound with a different substitution pattern on the spirocyclic core.

Uniqueness

2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms in the ring system. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6,9-triazaspiro[4.6]undecan-7-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c12-7-5-9-3-1-8(11-7)2-4-10-6-8;;/h9-10H,1-6H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDSNFDDOMNNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=O)NC12CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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